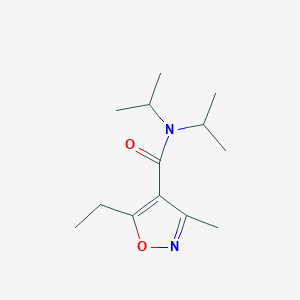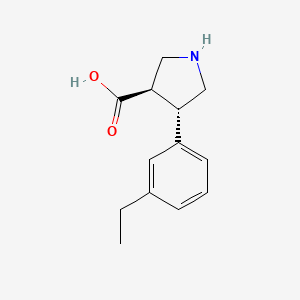
cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid: is an organic compound with the molecular formula C12H19NO6. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid typically involves the protection of pyrrolidine with a tert-butoxycarbonyl group followed by the introduction of carboxylic acid groups. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then subjected to oxidation reactions to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc-protecting group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of functional groups are crucial for the assembly of complex peptide chains .
Vergleich Mit ähnlichen Verbindungen
(S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: This compound is similar in structure but has a different substitution pattern on the pyrrolidine ring.
cis-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid: This compound has carboxylic acid groups at different positions on the pyrrolidine ring.
®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: This enantiomer has a different stereochemistry compared to the cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both carboxylic acid groups and a Boc-protecting group. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C11H17NO6 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7+ |
InChI-Schlüssel |
SLRVVQIMKPOTNJ-KNVOCYPGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
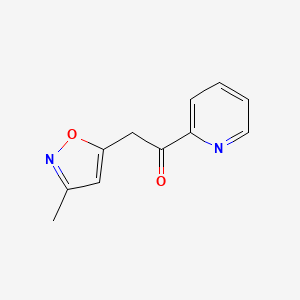
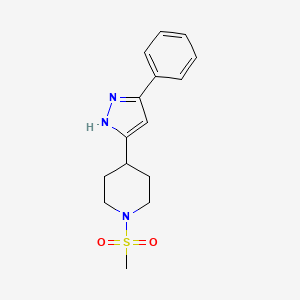
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)
![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)
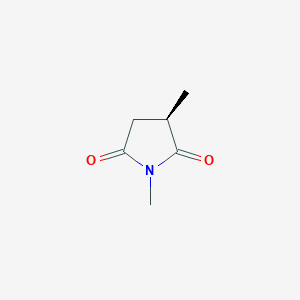
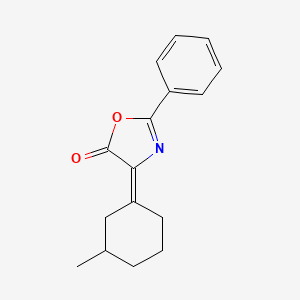
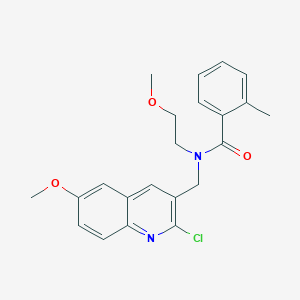
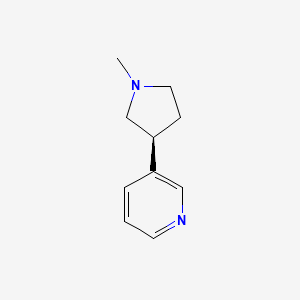

![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)
